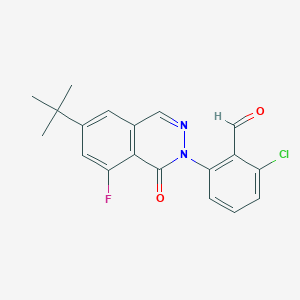

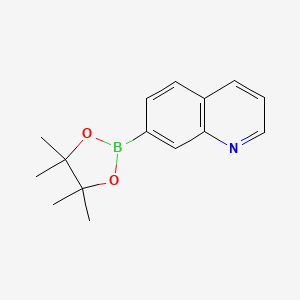

2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzaldehyde

Vue d'ensemble

Description

2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzaldehyde is a chemical compound commonly used in synthetic organic chemistry. It is a versatile reagent that can be used as a reactant in a variety of reactions, including the synthesis of various pharmaceuticals and other compounds. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 2-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzaldehyde.

Applications De Recherche Scientifique

1. Photophysical Properties and Applications

- A study on related phosphacyclohexene compounds discusses their synthesis and potential photophysical properties, which could be relevant for applications in materials science or molecular devices (Märkl & Habel, 1978).

2. Reaction with Benzyne and Structural Analysis

- Research on sterically congested thiones, including tert-butylthiobenzaldehyde derivatives, interacting with benzyne, is significant for understanding the chemical behavior of similar compounds (Okuma, Sonoda, Koga, & Shioji, 1999).

3. Synthesis and Reactivity Studies

- Studies on the synthesis and reactivity of similar diazaboroles, including derivatives with tert-butyl and fluorine substituents, provide insight into the chemical synthesis and potential applications of these compounds (Weber, Dobbert, Boese, Kirchner, & Bläser, 1998).

4. Photoisomerization and Molecular Devices

- Research on fluorene derivatives with tert-butyl groups explores their photoisomerization properties, which could be relevant for applications in molecular devices and photophysics (Barr, Bell, Catalano, Cline, Phillips, & Procúpez, 2005).

5. Chiral Sensing and Fluorescence Applications

- A study on acridyl naphthalene derivatives with tert-butyl groups focuses on their use in chiral sensing and fluorescence, which could be relevant for analytical chemistry applications (Liu, Pestano, & Wolf, 2008).

6. Crystallography and Biological Evaluation

- The synthesis, characterization, and crystallographic analysis of tert-butyl piperazine carboxylate derivatives, including a study on their biological activities, can provide insights into the potential biomedical applications of similar compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

7. Nucleophilic Fluorination Reactions

- Research on the use of tert-alcohols in nucleophilic fluorination reactions offers insights into synthetic chemistry and the enhancement of reactivity, which may be applicable to the synthesis and modification of compounds like 2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzaldehyde (Kim, Jeong, Lim, Sohn, Katzenellenbogen, & Chi, 2008).

Mécanisme D'action

Target of Action

The targets of a compound are usually proteins, such as enzymes or receptors, that the compound interacts with. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, inhibiting its function, or modulating its activity .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as the compound’s solubility, stability, and size can influence its pharmacokinetics .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of cells, to reducing inflammation, to altering neurotransmission .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Propriétés

IUPAC Name |

2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-6-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c1-19(2,3)12-7-11-9-22-23(18(25)17(11)15(21)8-12)16-6-4-5-14(20)13(16)10-24/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAORHOAGSZDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=C(C(=CC=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)

![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)

![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)

![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)